Ethyl 2-methylbenzoylformate
Overview
Description
Ethyl 2-methylbenzoylformate is a chemical compound with the CAS Number: 66644-67-5 . Its IUPAC name is ethyl (2-methylphenyl) (oxo)acetate . It has a molecular weight of 192.21 . It appears as a yellow oil .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chlorotoluene and Ethyl oxalyl monochloride . Chemicalbook provides 11 synthetic routes .Molecular Structure Analysis
The InChI code of this compound is 1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 . The InChI key is JDAUJYBYAJXLIU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a yellow oil . It is stored in a fridge .Scientific Research Applications
Environmental Presence and Fate
Parabens, chemically related to Ethyl 2-methylbenzoylformate, are detected in various environmental matrices such as water bodies and sediments, indicating their widespread use and persistence. Despite treatments that can remove them from wastewater, they remain present at low concentrations in effluents, showing their resistance to complete degradation. Their occurrence in aquatic environments raises concerns about their continuous introduction into ecosystems and the potential formation of more stable chlorinated by-products through reactions with free chlorine, necessitating further investigations into their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Human Exposure and Health Implications
Human exposure to parabens, compounds related to this compound, is ubiquitous, with detections in human urine and serum samples. This widespread exposure, particularly in certain regions like Asia, highlights the need for further assessment of potential health risks associated with parabens. Studies indicate that exposure levels in some cases exceed acceptable daily intakes, pointing to potential health risks that warrant further investigation (Honda, Robinson, & Kannan, 2018).
Photodegradation and Environmental Remediation
Research into the photodegradation of parabens, compounds similar to this compound, using ultraviolet C lamps in the presence and absence of hydrogen peroxide, shows promising results for the removal of these contaminants from water. The process achieves total removal of individual pollutants within short time frames, offering a potentially effective method for minimizing environmental contamination by such compounds (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Biodegradability and Metabolism
The metabolism of parabens, related to this compound, in human liver involves processes such as hydrolysis and glucuronidation, facilitated by various UDP-glucuronosyltransferase isoforms. This biotransformation suggests that these compounds, despite their widespread use and potential accumulation, do not persist indefinitely in human tissues, undergoing metabolic breakdown (Abbas, Greige‐Gerges, Karam, Piet, Netter, & Magdalou, 2010).
Safety and Hazards
When handling Ethyl 2-methylbenzoylformate, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .
Properties
IUPAC Name |
ethyl 2-(2-methylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAUJYBYAJXLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469582 | |
Record name | ETHYL 2-METHYLBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-67-5 | |
Record name | ETHYL 2-METHYLBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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